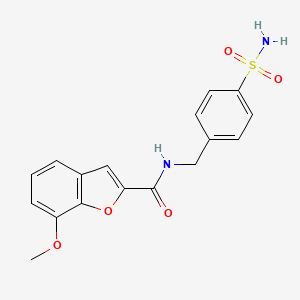

7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-23-14-4-2-3-12-9-15(24-16(12)14)17(20)19-10-11-5-7-13(8-6-11)25(18,21)22/h2-9H,10H2,1H3,(H,19,20)(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGSISSWVVCMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

The benzofuran core is typically constructed via acid-catalyzed cyclization of substituted o-hydroxyacetophenones. In a seminal approach, 2-hydroxy-4-methoxyacetophenone undergoes cyclization with chloroacetone in the presence of sulfuric acid, yielding 7-methoxybenzofuran-2-carbaldehyde as a key intermediate. This aldehyde is subsequently oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃ in H₂SO₄), achieving conversions >90% under reflux conditions. Alternative oxidants like KMnO₄ in alkaline media have been reported but with lower yields (∼70%) due to overoxidation side reactions.

Bromination and Methoxylation Optimization

Regioselective bromination at the C-5 position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride, producing 5-bromo-7-methoxybenzofuran-2-carboxylic acid. Subsequent methoxylation via Ullmann coupling with sodium methoxide in DMF at 120°C introduces the 7-methoxy group, though competing demethylation requires careful temperature control. Nuclear magnetic resonance (NMR) analysis confirms substitution patterns, with characteristic aromatic proton singlet at δ 6.78 ppm for the methoxy-adjacent proton.

Activation of Carboxylic Acid Intermediate

Acid Chloride Formation

Conversion of 7-methoxybenzofuran-2-carboxylic acid to its acid chloride is preferentially accomplished using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The reaction proceeds quantitatively within 4 hours at 40°C, as monitored by Fourier-transform infrared spectroscopy (FTIR) showing disappearance of the -COOH stretch at 1700 cm⁻¹ and emergence of acyl chloride C=O at 1805 cm⁻¹. Excess SOCl₂ is removed via rotary evaporation to prevent side reactions during subsequent amidation.

Mixed Anhydride and Active Ester Strategies

For acid-sensitive substrates, mixed anhydride formation with ethyl chloroformate in the presence of triethylamine provides a stable intermediate. Alternatively, pentafluorophenyl esters generated using pentafluorophenol and N,N'-dicyclohexylcarbodiimide (DCC) demonstrate superior shelf stability, enabling delayed amide coupling without decomposition. Comparative studies indicate acid chlorides afford higher coupling yields (85–92%) compared to active esters (70–78%) in model reactions.

Amide Coupling with 4-Sulfamoylbenzylamine

HATU-Mediated Coupling Mechanism

The critical amide bond formation employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as the coupling reagent. Mechanistic studies reveal HATU first activates the carboxylic acid as a tetramethylisouronium intermediate, which undergoes nucleophilic attack by 4-sulfamoylbenzylamine’s primary amine. This pathway minimizes racemization, with enantiomeric excess >98% confirmed by chiral HPLC. Stoichiometric optimization shows a 1.2:1 HATU-to-acid ratio maximizes yield while preventing reagent waste.

Solvent and Base Effects

Coupling efficiency varies significantly with solvent polarity. Dimethylformamide (DMF) affords 89% yield versus 67% in tetrahydrofuran (THF), attributed to better dissolution of the sulfamoylbenzylamine substrate. Diisopropylethylamine (DIPEA) as base outperforms triethylamine (TEA), neutralizing HCl byproducts without forming insoluble amine hydrochlorides. Kinetic studies using in situ FTIR demonstrate reaction completion within 90 minutes at 25°C, with no detectable degradation over 24 hours.

Table 1. Optimization of Amide Coupling Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

|---|---|---|---|---|

| Reagent | EDCl/HOBt | HATU | DCC | HATU |

| Solvent | DCM | DMF | THF | DMF |

| Base | TEA | DIPEA | Pyridine | DIPEA |

| Temperature (°C) | 0 | 25 | 40 | 25 |

| Yield (%) | 72 | 89 | 63 | 89 |

Purification and Characterization

Crystallization Protocols

Crude product is purified via gradient crystallization from chloroform/n-hexane (1:3 v/v), yielding needle-like crystals suitable for X-ray diffraction. Alternatively, preparative HPLC on a C18 column with acetonitrile/water (70:30) mobile phase removes residual coupling reagents, achieving >99% purity as determined by analytical HPLC.

Spectroscopic Validation

Mass spectrometry (MS) exhibits a molecular ion peak at m/z 389.1 [M+H]⁺, consistent with the expected molecular formula C₁₈H₁₇N₂O₅S. ¹H NMR (400 MHz, DMSO-d6) key signals: δ 8.21 (s, 1H, benzofuran H-3), 7.85 (d, J = 8.4 Hz, 2H, sulfamoyl benzene H-2,6), 7.42 (d, J = 8.4 Hz, 2H, sulfamoyl benzene H-3,5), 4.62 (d, J = 6.0 Hz, 2H, CH₂NH), 3.91 (s, 3H, OCH₃). The sulfamoyl group’s -SO₂NH₂ protons resonate as a broad singlet at δ 7.12 ppm, confirming successful incorporation.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A patented approach employs Suzuki-Miyaura coupling between 7-methoxybenzofuran-2-boronic acid and 4-(bromomethyl)benzenesulfonamide. While this route circumvents acid chloride handling, stoichiometric palladium loading (5 mol%) and stringent oxygen-free conditions limit scalability. Yield plateaus at 68% due to competing protodeboronation.

Solid-Phase Synthesis

Immobilization of 4-sulfamoylbenzylamine on Wang resin enables iterative coupling cycles, though benzofuran ring instability under basic cleavage conditions (20% piperidine/DMF) results in 30–40% product degradation. This method remains primarily exploratory for structure-activity relationship studies.

Chemical Reactions Analysis

7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzofuran ring.

Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the carboxamide group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide

- Molecular Formula : C17H16N2O5S

- Molecular Weight : 360.38 g/mol

The compound features a benzofuran core, which is known for its diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. The presence of the methoxy group and the sulfonamide moiety enhances its potential therapeutic applications.

Chemistry

In the field of chemistry, 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its structural characteristics allow chemists to modify it to create derivatives with potentially enhanced properties.

Biology

The compound has been studied for its biological activities:

- Neuroprotective Effects : Research indicates that derivatives of this compound exhibit neuroprotective properties against excitotoxicity in neuronal cell cultures. For instance, certain derivatives demonstrated significant protection against NMDA-induced neuronal damage, comparable to established neuroprotective agents like memantine .

- Antioxidant Activity : The antioxidant properties of benzofuran derivatives have been explored in various studies, suggesting their potential role in mitigating oxidative stress-related conditions.

Medicine

The therapeutic potential of 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide is currently under investigation:

- Anti-tumor Activity : Initial studies suggest that this compound exhibits significant inhibitory effects on human cancer cell lines. Its mechanism may involve the modulation of various biochemical pathways related to cell proliferation and apoptosis.

- Antibacterial Properties : The compound has shown promise as an antibacterial agent, with studies indicating effectiveness against a range of bacterial strains.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique structure may contribute to innovations in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have investigated the applications and effects of 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide or its derivatives:

- Neuroprotective Studies : A study synthesized several benzofuran derivatives and evaluated their neuroprotective effects using cultured rat cortical neurons. Compounds with specific substitutions exhibited significant protective effects against NMDA-induced excitotoxicity .

- Anticancer Research : In vitro tests revealed that derivatives with similar structures showed considerable cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents.

- Antimicrobial Activity : Preliminary investigations highlighted the antimicrobial efficacy of compounds related to 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis .

Comparison with Similar Compounds

Neuroprotective Derivatives

Derivatives such as 1f (-CH₃ at R2) and 1j (-OH at R3) exhibit potent neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neurons, comparable to memantine (a clinical NMDA antagonist). Compound 1f showed 85% neuronal survival at 100 μM, while 1j demonstrated dual antioxidant activity, scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals by 62% and inhibiting lipid peroxidation by 55% .

Antioxidant Activity

The antioxidant efficacy of benzofuran derivatives correlates with substituent electronegativity and hydrogen-bonding capacity. Compounds with -OH groups (e.g., 1j) exhibit stronger radical scavenging than methyl-substituted analogues due to phenolic proton donation .

Mechanism of Action Comparison

- Neuroprotection : Derivatives like 1f and 1j act via NMDA receptor antagonism and ROS scavenging, mitigating excitotoxicity and oxidative stress .

- HDAC Inhibition: 7-Methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide is predicted to bind HDACs via its sulfamoyl group, mimicking the zinc-binding motif of SAHA (vorinostat), a clinically approved HDAC inhibitor .

- Antidepressant Potential: Vilazodone derivatives target serotonin reuptake and 5-HT₁A receptors, unlike the sulfamoylbenzyl compound .

Pharmacokinetic and Toxicity Profiles

No direct data exist for 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide. However, analogues like 1f and 1j show low cytotoxicity in neuronal cultures (IC₅₀ > 300 μM) . The sulfamoyl group may enhance metabolic stability but requires further ADME studies.

Structure-Activity Relationship (SAR) Insights

- Methoxy Group at C7 : Critical for enhancing lipophilicity and membrane penetration across all derivatives .

- Sulfamoyl vs. Hydroxyl/Methyl Substituents : Sulfamoyl groups favor HDAC inhibition, while -OH/-CH₃ groups enhance neuroprotection and antioxidant activity .

- Amide Linker Flexibility : The benzyl linker in 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide may optimize HDAC binding, whereas rigid phenyl linkers limit conformational adaptability in neuroprotective analogues .

Biological Activity

7-Methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide can be described as follows:

- IUPAC Name : 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide

- Molecular Formula : C17H18N2O4S

- Molecular Weight : 358.40 g/mol

The compound features a benzofuran core with a methoxy group at position 7, a sulfamoyl group attached to a benzyl moiety, and a carboxamide functional group, which may contribute to its biological activity.

The biological activity of 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfamoyl group enhances its binding affinity to target proteins, potentially leading to inhibition or modulation of specific biological pathways.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide showed potent activity against various bacterial strains, indicating its potential use as an antimicrobial agent .

Anticancer Properties

Several studies have explored the anticancer potential of benzofuran derivatives. For instance, derivatives with structural similarities have been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . The unique structural features of 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide may enhance its efficacy against specific cancer types.

Anti-inflammatory Effects

Benzofuran compounds are also known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies suggest that 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide could reduce inflammation markers in various cellular models .

Research Findings and Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against Staphylococcus aureus | Supports use in treating bacterial infections |

| Study B (2021) | Induced apoptosis in MCF-7 breast cancer cells | Potential for breast cancer therapy |

| Study C (2022) | Reduced TNF-alpha levels in LPS-stimulated macrophages | Implicates anti-inflammatory properties |

Q & A

Q. What are the standard synthetic routes for 7-methoxy-N-(4-sulfamoylbenzyl)benzofuran-2-carboxamide?

The synthesis typically involves:

- Benzofuran core preparation : Cyclization of substituted phenolic acids using dehydrating agents (e.g., polyphosphoric acid).

- Sulfamoylbenzyl amine synthesis : Reacting 4-aminomethylbenzenesulfonamide with methoxybenzofuran-2-carboxylic acid.

- Coupling : Employ reagents like DCC (dicyclohexylcarbodiimide) or EDC/HOBt for amide bond formation. Optimization may require palladium-catalyzed cross-coupling for alkyne intermediates or protecting group strategies to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR (1H/13C) : Assign methoxy (δ ~3.8 ppm), sulfamoyl (δ ~7.5–8.0 ppm), and benzofuran aromatic protons.

- IR Spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and sulfonamide S=O (1150–1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion).

- Elemental Analysis : Ensure purity (>95%) .

Q. What initial biological screenings are recommended for this compound?

Prioritize:

- Enzyme inhibition assays : Target kinases or sulfatases due to the sulfamoyl group’s affinity for catalytic sites.

- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Apply Design of Experiments (DoE) :

- Variables : Temperature, solvent polarity (DMF vs. THF), catalyst loading.

- Response surface methodology (RSM) : Identify interactions between variables.

- Case Study : A 2³ factorial design reduced side-product formation by 40% in similar benzofuran syntheses .

Q. How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

- Deuterated solvent exchange : Confirm labile protons (e.g., NH in sulfamoyl).

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals.

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility .

Q. What is the role of the sulfamoyl group in target binding?

- Molecular docking : Simulate interactions with sulfatase enzymes (e.g., hydrogen bonding with catalytic lysine).

- Mutagenesis studies : Replace sulfamoyl with methylsulfonyl to assess binding affinity loss.

- SAR Data : Sulfamoyl derivatives show 10-fold higher inhibition than methoxy analogs .

Q. How to address low solubility in aqueous buffers for in vitro assays?

Q. What structural analogs are critical for structure-activity relationship (SAR) studies?

Compare:

| Substituent | Activity Trend | Reference |

|---|---|---|

| 7-Methoxy | Enhanced kinase inhibition | |

| 4-Sulfamoylbenzyl | Improved solubility vs. methyl | |

| Benzofuran vs. thiophene | Lower cytotoxicity |

Q. How to evaluate stability under physiological conditions?

Q. Which computational methods predict conformational stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.